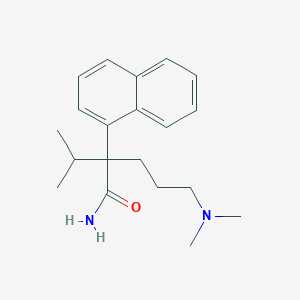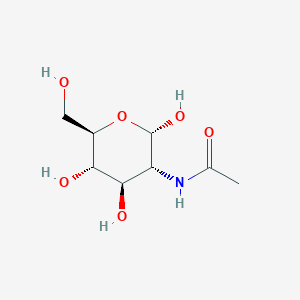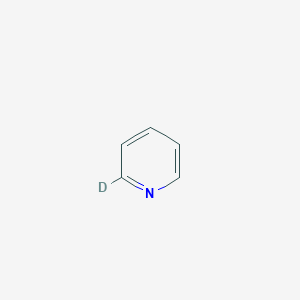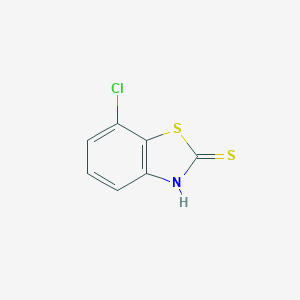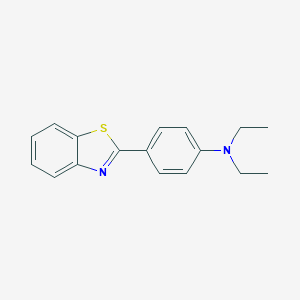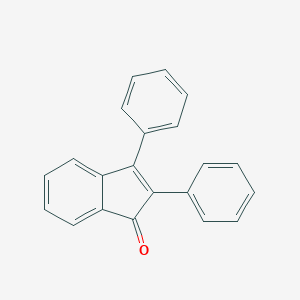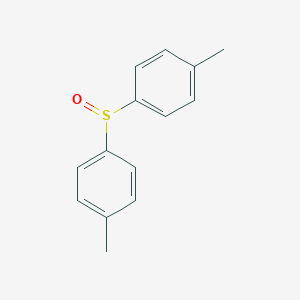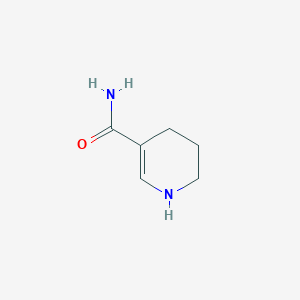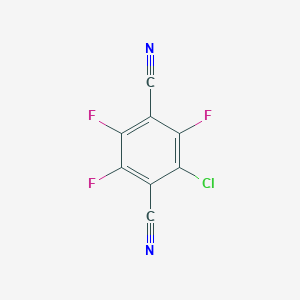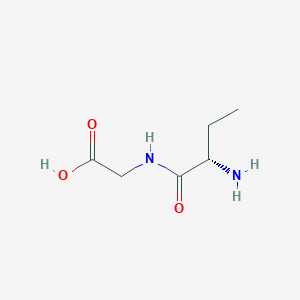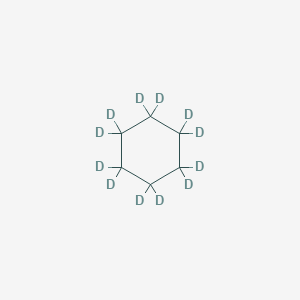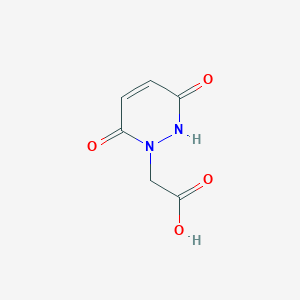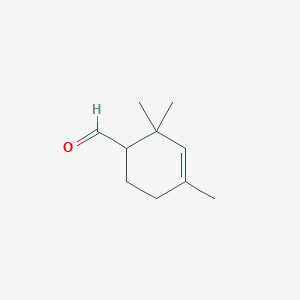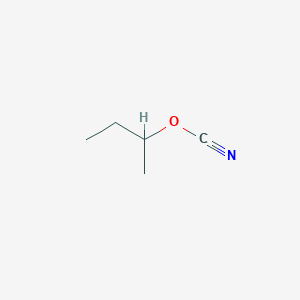
Sec-butyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl cyanate is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized by reacting sec-butylamine with phosgene. The resulting product is sec-butyl isocyanate, which is then hydrolyzed to form sec-butyl cyanate.
Applications De Recherche Scientifique
Sec-butyl cyanate is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of sec-butyl isocyanate, which is used in the production of urethane foams. Sec-butyl cyanate is also used in the preparation of sec-butyl carbamate, which is used as a solvent for cellulose esters.
Mécanisme D'action
The mechanism of action of sec-butyl cyanate is not well understood. However, it is believed that it acts as a mild irritant to the skin and eyes. It may also act as a respiratory irritant.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of sec-butyl cyanate are not well studied. However, it is believed that it may cause irritation to the skin and eyes. It may also cause respiratory irritation. Long-term exposure to sec-butyl cyanate may cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
Sec-butyl cyanate has several advantages for lab experiments. It is a relatively simple compound to synthesize. It is also readily available. However, it has several limitations. It is a toxic compound that can cause irritation to the skin and eyes. It may also cause respiratory irritation. Long-term exposure to sec-butyl cyanate may cause liver and kidney damage.
Orientations Futures
There are several future directions for research on sec-butyl cyanate. One area of research could focus on the mechanism of action of sec-butyl cyanate. Another area of research could focus on the biochemical and physiological effects of sec-butyl cyanate. Additionally, research could be conducted on the synthesis of new compounds using sec-butyl cyanate as a starting material. Finally, research could be conducted on the development of new methods for the synthesis of sec-butyl cyanate that are more efficient and less toxic.
Méthodes De Synthèse
Sec-butyl cyanate is synthesized by reacting sec-butylamine with phosgene. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is sec-butyl isocyanate, which is then hydrolyzed to form sec-butyl cyanate. The reaction can be represented as follows:
Sec-butylamine + Phosgene → Sec-butyl isocyanate
Sec-butyl isocyanate + Water → Sec-butyl cyanate
Propriétés
Numéro CAS |
1873-13-8 |
|---|---|
Nom du produit |
Sec-butyl cyanate |
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
butan-2-yl cyanate |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |
Clé InChI |
DYGSSPHDQVPDJP-UHFFFAOYSA-N |
SMILES |
CCC(C)OC#N |
SMILES canonique |
CCC(C)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



